molecular formula C13H13NO2 B13870443 Ethyl 8-methylquinoline-6-carboxylate

Ethyl 8-methylquinoline-6-carboxylate

Cat. No.: B13870443
M. Wt: 215.25 g/mol
InChI Key: ZWDXVALVNSTQLP-UHFFFAOYSA-N
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Description

Ethyl 8-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C13H13NO2. It is an ester derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Another method involves the Doebner-Miller reaction, where 2-methylquinoline is synthesized using a modified Doebner-Miller reaction. This method employs malonic acid and aniline derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using ionic liquids and microwave irradiation, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-methylquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 8-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-9(2)12-10(8-11)5-4-6-14-12/h4-8H,3H2,1-2H3

InChI Key

ZWDXVALVNSTQLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C)N=CC=C2

Origin of Product

United States

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